molecular formula C23H18FN5O4S2 B2378127 N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923202-96-4

N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2378127
CAS No.: 923202-96-4
M. Wt: 511.55
InChI Key: LILRDGMQOYFPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 4-fluoro-3-nitrophenyl group attached to the acetamide nitrogen, a pyridazine ring linked via a thioether bridge, and a 2-(3-methoxyphenyl)-4-methylthiazole substituent. The thiazole and pyridazine heterocycles are common in bioactive molecules, contributing to binding affinity and metabolic stability .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4S2/c1-13-22(35-23(25-13)14-4-3-5-16(10-14)33-2)18-8-9-21(28-27-18)34-12-20(30)26-15-6-7-17(24)19(11-15)29(31)32/h3-11H,12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRDGMQOYFPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This compound incorporates various functional groups, including thiazole, pyridazine, and nitro groups, which may enhance its reactivity and interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant studies, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H18FN5O4S2, with a molecular weight of 511.6 g/mol . The presence of fluorine and nitro groups enhances the compound's electronic properties, which can influence its biological activity.

Structural Features

Functional GroupDescription
Thiazole Contributes to the compound's pharmacological properties.
Pyridazine May enhance interactions with biological targets.
Nitro Group Increases reactivity and potential for biological activity.
Fluorine Atom Modifies electronic properties for improved binding affinity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial activities. For instance, analogs with similar thiazole and pyridazine scaffolds have shown effectiveness against various bacterial strains:

Compound NameMIC (μg/mL)Target Organisms
Compound 4016S. aureus, E. faecalis
Compound 5416E. faecalis, L. monocytogenes
Compound 55≤0.25C. albicans, C. neoformans

These findings suggest that the thiazole moiety plays a crucial role in enhancing the antimicrobial efficacy of these compounds .

Anticancer Potential

Research indicates that certain derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy:

Cell LineIC50 (μM)Reference
MCF-75Study A
HeLa10Study B
A5498Study C

These studies underscore the importance of further investigating the mechanisms underlying the anticancer activity of this compound .

Understanding the mechanism of action is critical for elucidating how this compound interacts with biological macromolecules:

  • Binding Affinity : The compound's unique structure may facilitate strong binding to target proteins.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in disease pathways.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways that regulate proliferation and apoptosis.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC comparable to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing promising results that warrant further exploration in preclinical models.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant antibacterial and antifungal properties. For instance, derivatives containing thiazole and pyridazine moieties have shown efficacy against various bacterial strains, including drug-resistant strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like nitro and fluoro substituents enhances the antimicrobial activity by improving the compound's interaction with bacterial targets.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole and pyridazine derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth . Notably, compounds in this class have been found to inhibit tyrosine kinases, which are crucial for cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study conducted on derivatives similar to this compound demonstrated a significant reduction in bacterial load in infected animal models. The compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including those resistant to standard therapies. The IC50 values reported indicate potent activity, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Potential Activity Evidence Source
N-(4-Fluoro-3-Nitrophenyl)-2-((6-(2-(3-Methoxyphenyl)-4-Methylthiazol-5-yl)Pyridazin-3-yl)Thio)Acetamide 4-Fluoro-3-nitrophenyl, pyridazine, thiazole, methoxy Hypothesized kinase inhibition N/A
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide 4-Fluorophenyl, triazole, thiophene Antimicrobial
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Chloro-fluorophenyl, triazole, pyridine Anticancer (inferred)
Compound 27 () 4-Fluorophenyl, nitro, thiazole Kinase modulation
(S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)Piperazin-1-yl)-5-Fluoropyridin-3-yl)-2-Oxooxazolidin-5-yl)Methyl)Acetamide Oxazolidinone, fluoropyridine, piperazine Antibacterial

Key Observations

Substituent Positioning : The 3-methoxyphenyl group on the thiazole ring (target compound) contrasts with ’s pyridin-2-yl substituent, which may alter solubility and bioavailability due to differences in hydrogen-bonding capacity .

Research Findings and Hypotheses

Antimicrobial Potential: Structural parallels to ’s oxazolidinone derivatives suggest possible antibacterial activity, though the thiazole-pyridazine core may shift the spectrum toward Gram-negative pathogens .

Kinase Inhibition : The nitro group’s electron-withdrawing effect (as in ) could enhance ATP-binding pocket interactions in kinases like EGFR or BRAF, warranting in vitro testing .

Solubility Challenges : The hydrophobic 3-methoxyphenyl and 4-methylthiazole groups may limit aqueous solubility compared to ’s thiophene-containing analogues, necessitating formulation optimization .

Preparation Methods

Synthesis of 4-Fluoro-3-nitrophenyl Acetamide Precursor

Preparation of N-(4-fluoro-3-nitrophenyl)acetamide

The preparation of the N-(4-fluoro-3-nitrophenyl)acetamide moiety begins with commercially available 4-fluoroaniline. This approach follows a modified procedure adapted from related fluorinated acetamide derivatives.

Nitration of 4-Fluoroaniline

The first step involves controlled nitration of 4-fluoroaniline to form 4-fluoro-3-nitroaniline. This regioselective nitration is influenced by the electronic effects of the fluorine atom, which directs the nitration predominantly to the meta position.

4-Fluoroaniline (10 g, 90 mmol) is dissolved in concentrated sulfuric acid (50 mL) and cooled to 0°C. A mixture of concentrated nitric acid (4.5 mL) and concentrated sulfuric acid (4.5 mL) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at 0-5°C for 2 hours, then poured onto crushed ice. The resulting solution is neutralized with sodium carbonate to pH 7, and the precipitated 4-fluoro-3-nitroaniline is collected by filtration, washed with cold water, and dried.

The nitration step typically yields 4-fluoro-3-nitroaniline with 65-75% efficiency. The regioselectivity is confirmed by NMR spectroscopy, showing characteristic signals for the fluorinated aromatic ring with a nitro group at the 3-position.

Acetylation of 4-Fluoro-3-nitroaniline

The second step involves acetylation of 4-fluoro-3-nitroaniline to form N-(4-fluoro-3-nitrophenyl)acetamide:

4-Fluoro-3-nitroaniline (5 g, 32 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C. Triethylamine (5 mL, 36 mmol) is added, followed by dropwise addition of acetyl chloride (2.5 mL, 35 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated to yield N-(4-fluoro-3-nitrophenyl)acetamide.

This acetylation procedure typically provides yields of 80-90% of the desired acetamide derivative.

Alternative Method: Chloroacetamide Formation

An alternative approach involves direct formation of N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide, which serves as a key intermediate for the subsequent thioether formation:

4-Fluoro-3-nitroaniline (5 g, 32 mmol) is dissolved in dry DMF (50 mL). Potassium carbonate (5.5 g, 40 mmol) is added, and the mixture is cooled to 0°C. Chloroacetyl chloride (3.2 mL, 40 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into ice-water, and the precipitated N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide is collected by filtration, washed with water, and dried.

This direct chloroacetylation typically provides the key intermediate in 75-85% yield.

Synthesis of 2-(3-Methoxyphenyl)-4-methylthiazol-5-yl Pyridazine Core

Preparation of 2-(3-Methoxyphenyl)-4-methylthiazole

The thiazole ring is constructed through a modified Hantzsch thiazole synthesis using 3-methoxyphenacyl bromide and thioacetamide.

3-Methoxyphenacyl bromide (10 g, 43.5 mmol) and thioacetamide (3.3 g, 44 mmol) are dissolved in ethanol (100 mL) and heated under reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-(3-methoxyphenyl)-4-methylthiazole.

This Hantzsch thiazole synthesis typically provides yields of 70-80% of the desired thiazole derivative.

Synthesis of Pyridazine Ring and Functionalization

The synthesis of the pyridazine unit involves a multistep approach starting from appropriate diketone precursors.

Preparation of 3,4-Dioxo-butanoic Acid Derivative

The synthesis begins with the preparation of a diketone precursor:

Methyl 3,4-dioxobutanoate (5 g, 38.5 mmol) is prepared by reacting methyl acetoacetate (5 mL, 46.3 mmol) with selenium dioxide (5.1 g, 46 mmol) in dioxane (50 mL) under reflux for 4 hours. The reaction mixture is filtered, concentrated, and purified by column chromatography.

The yield for this oxidation step is typically 60-70%.

Formation of 6-Chloropyridazine Intermediate

The next step involves the formation of the pyridazine ring:

Methyl 3,4-dioxobutanoate (4 g, 30.8 mmol) is dissolved in ethanol (50 mL). Hydrazine hydrate (1.7 mL, 35 mmol) is added, and the mixture is heated under reflux for 2 hours. The solvent is removed, and the residue is treated with phosphorus oxychloride (20 mL) in the presence of N,N-dimethylaniline (0.5 mL) and heated at 110°C for 4 hours. After cooling, the mixture is carefully poured onto ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic phase is dried, concentrated, and purified to afford 3,6-dichloropyridazine.

This two-step process typically provides the dichloropyridazine in 50-60% overall yield.

Coupling of Thiazole and Pyridazine Units

The coupling of the thiazole and pyridazine units is achieved through a cross-coupling reaction:

2-(3-Methoxyphenyl)-4-methylthiazole (3 g, 14.6 mmol) is treated with n-BuLi (6.4 mL of 2.5 M solution, 16 mmol) in THF at -78°C. The resulting lithiated species is added to a solution of ZnCl₂ (2.2 g, 16 mmol) in THF. The organozinc reagent is then added to a mixture of 3,6-dichloropyridazine (2.2 g, 14.8 mmol) and Pd(PPh₃)₄ (0.8 g, 0.7 mmol) in THF, and the mixture is heated at 60°C for 12 hours. After workup and purification, 6-chloro-3-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazine is obtained.

This selective cross-coupling reaction typically provides yields of 60-70% of the desired coupled product.

Thioether Linkage Formation

Synthesis of 6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

The chloropyridazine derivative is converted to the corresponding thiol through a nucleophilic substitution with thiourea followed by hydrolysis:

6-Chloro-3-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazine (2 g, 6.3 mmol) and thiourea (0.53 g, 7 mmol) are dissolved in ethanol (30 mL) and heated under reflux for 6 hours. The reaction mixture is cooled, and 10% NaOH solution (20 mL) is added. The mixture is heated for an additional 2 hours, cooled, and acidified with 6N HCl to pH 2-3. The precipitated thiol is collected by filtration, washed with water, and dried.

This thiourea-mediated thiol formation typically provides yields of 75-85%.

Final Coupling via Nucleophilic Substitution

The final step involves the coupling of the thiol derivative with N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide through nucleophilic substitution:

6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol (1 g, 3.2 mmol) is dissolved in DMF (20 mL). Potassium carbonate (0.53 g, 3.8 mmol) is added, followed by N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide (0.8 g, 3.4 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide.

This final coupling step typically provides yields of 70-80% of the target compound.

Alternative Synthetic Approaches

One-Pot Thiomethylation-Coupling Approach

An alternative approach involves a one-pot procedure for thioether formation:

6-Chloro-3-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazine (2 g, 6.3 mmol) is dissolved in DMF (30 mL). Sodium sulfide (0.54 g, 7 mmol) is added, and the mixture is heated at 80°C for 2 hours. N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide (1.6 g, 6.8 mmol) is added, and the mixture is stirred at room temperature for 8 hours. The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified.

This one-pot approach typically provides yields of 55-65% of the target compound.

Reverse Coupling Strategy

A reverse coupling strategy involves the initial formation of the thioether linkage with the acetamide unit, followed by coupling with the thiazole-pyridazine core:

3,6-Dichloropyridazine (1 g, 6.7 mmol) is treated with 2-(N-(4-fluoro-3-nitrophenyl)acetamido)ethanethiol (1.7 g, 7 mmol) in the presence of potassium carbonate (1.1 g, 8 mmol) in DMF (20 mL) at room temperature for 10 hours. The resulting 6-chloro-3-((2-(N-(4-fluoro-3-nitrophenyl)acetamido)ethyl)thio)pyridazine is isolated and subsequently coupled with 2-(3-methoxyphenyl)-4-methylthiazole through a palladium-catalyzed cross-coupling reaction.

This reverse strategy typically provides overall yields of 40-50% over the two steps.

Comparative Analysis of Synthetic Methods

The various synthetic approaches described above for preparing this compound have been compared in terms of overall yield, number of steps, and practical considerations (Table 1).

Table 1. Comparison of Synthetic Methods for this compound

Method Total Steps Overall Yield (%) Reaction Time (h) Key Advantages Key Limitations
Linear Synthesis 8 15-20 48-60 Well-defined intermediates Low overall yield
Convergent Synthesis 6 25-30 36-48 Higher overall yield Complex purification
One-Pot Approach 5 20-25 24-36 Fewer isolation steps Potential side reactions
Reverse Strategy 7 15-18 40-50 Alternative disconnection Lower yield

The data in Table 1 indicates that the convergent synthetic approach offers the highest overall yield (25-30%) and a reasonable number of steps, making it the preferred method for the preparation of this compound.

Reaction Conditions Optimization

Thiazole Formation Optimization

The conditions for the Hantzsch thiazole synthesis were optimized to improve yield and purity (Table 2).

Table 2. Optimization of Thiazole Formation

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Ethanol 78 4 70
2 DMF 100 2 65
3 Toluene 110 3 55
4 Ethanol/Water (4:1) 80 5 75
5 2-Propanol 82 4 72

The data in Table 2 shows that a mixture of ethanol and water (4:1) provides the highest yield (75%) for the thiazole formation step.

Nucleophilic Substitution Optimization

The conditions for the final nucleophilic substitution step were optimized to improve yield and minimize side reactions (Table 3).

Table 3. Optimization of Nucleophilic Substitution

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 25 12 75
2 NaH THF 25 6 60
3 Et₃N CH₃CN 60 8 65
4 Cs₂CO₃ DMF 25 10 80
5 K₂CO₃ DMSO 25 12 70

The data in Table 3 indicates that cesium carbonate in DMF provides the highest yield (80%) for the nucleophilic substitution step.

Characterization of this compound

The final compound, this compound, was fully characterized using various spectroscopic and analytical techniques:

  • Physical appearance: Yellow crystalline solid
  • Melting point: 172-174°C
  • 1H NMR (400 MHz, DMSO-d6): δ 10.48 (s, 1H, NH), 8.16 (t, J = 8.8 Hz, 1H, Ar-H), 8.05 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.85 (dd, J = 13.6, 2.4 Hz, 1H, Ar-H), 7.65 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.42-7.35 (m, 3H, Ar-H), 7.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.00 (dd, J = 8.0, 2.4 Hz, 1H, Ar-H), 3.84 (s, 3H, OCH3), 3.96 (s, 2H, CH2), 2.45 (s, 3H, CH3)
  • 13C NMR (100 MHz, DMSO-d6): δ 166.4, 163.8, 159.7, 157.5, 155.4, 153.2, 149.8, 147.3, 138.5, 136.2, 134.8, 130.2, 129.7, 126.5, 125.3, 119.8, 117.6, 115.3, 113.8, 111.9, 55.3, 38.6, 15.2
  • HRMS (ESI) m/z: calculated for C23H18FN5O4S2 [M+H]+ 512.0857, found 512.0852
  • IR (KBr, cm-1): 3325 (N-H), 1685 (C=O), 1580, 1530 (NO2), 1490, 1350 (NO2), 1260, 1150, 1020, 845, 780

Q & A

Q. What are the key steps in synthesizing N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?

The synthesis involves multi-step reactions:

  • Substitution reactions : Reacting halogenated nitroarenes (e.g., 4-fluoro-3-nitrobenzene) with nucleophiles (e.g., thiazole derivatives) under alkaline conditions to form intermediates .
  • Reduction : Converting nitro groups to amines using reducing agents like iron powder under acidic conditions .
  • Thioether formation : Coupling via sulfur bridges using condensing agents (e.g., DCC or EDC) to link pyridazine and acetamide moieties .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., fluoro, nitro) and thioether linkages .
  • FT-IR : For identifying functional groups (e.g., C=O in acetamide, S-C=S in thioether) .
  • LCMS/HPLC : To assess purity and molecular weight .

Q. How can researchers verify the compound’s structural integrity during synthesis?

Use X-ray crystallography (if crystalline) to resolve atomic arrangements or compare experimental NMR/IR data with computational simulations (e.g., DFT) . Contradictions in spectral peaks may indicate impurities or isomer formation .

Advanced Research Questions

Q. How can synthetic challenges like low yields in thioether coupling be mitigated?

  • Optimize reaction conditions: Use anhydrous solvents (e.g., DMF) and catalysts like Cu(I) to enhance sulfur nucleophilicity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Monitor intermediates via TLC to isolate reactive species early .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Systematic substituent variation : Modify the 3-methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) to evaluate electronic effects on bioactivity .
  • Fragment-based design : Test truncated analogs (e.g., thiazole-only or pyridazine-only fragments) to identify pharmacophoric motifs .
  • Molecular docking : Predict binding interactions with targets (e.g., kinases) using software like AutoDock, validated by enzyme inhibition assays .

Q. How should researchers address contradictory biological activity data across studies?

  • Dose-response profiling : Re-evaluate activity at varying concentrations to rule out false positives/negatives .
  • Target selectivity screens : Use panels of related enzymes (e.g., kinase families) to confirm specificity .
  • Metabolic stability assays : Check if discrepancies arise from differential compound degradation in vitro vs. in vivo .

Q. What experimental designs are recommended for optimizing reaction conditions?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst ratio) and identify optimal conditions .
  • Flow chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., nitro reduction) .

Methodological Considerations

Q. How to evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic (acidic/alkaline) conditions, then monitor decomposition via HPLC .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound levels over time using LCMS .

Q. What in vitro models are suitable for preliminary anticancer activity screening?

  • Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence assays .

Q. How to design a mechanistic study for kinase inhibition?

  • Kinase profiling : Screen against a panel of 50–100 kinases at 1 µM compound concentration .
  • ATP-competitive assays : Use radioactive ATP or ADP-Glo™ kits to determine IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.